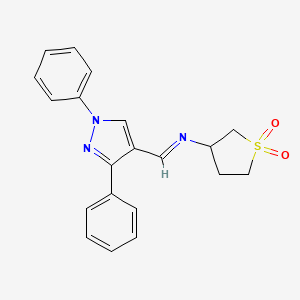![molecular formula C15H15N3S2 B2484389 N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 708995-54-4](/img/structure/B2484389.png)
N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidin-4-amine compounds are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities and are considered valuable in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-amine compounds is characterized by a pyrimidine ring fused to a thiophene ring . The specific structure can vary depending on the substituents on the pyrimidine ring .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4-amine compounds can undergo various chemical reactions, including condensation and cyclization . The specific reactions can vary depending on the substituents on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4-amine compounds can vary depending on their specific structure. These properties can include solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Mycobacterium Tuberculosis bd Oxidase Inhibitor
This compound has been used in the development of inhibitors for Mycobacterium tuberculosis bd oxidase . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . The compound has shown inhibitory activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM .
Anti-Cancer Agent
The compound has been tested against various cancer cell lines including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . The results of these tests could provide valuable insights into the potential use of this compound in cancer treatment.
Antibacterial Agent
The compound has shown inhibitory effects against various bacterial strains . This suggests that it could be used in the development of new antibacterial agents.
Oxidative Phosphorylation Pathway Probe
The compound can be used as a tool to probe the mycobacterial oxidative phosphorylation pathway . This could help researchers better understand this pathway and develop new drugs targeting it.
Chemical Probe for Physiological Conditions
The compound has been identified as a good chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions . This could provide valuable insights into the role of this enzyme in the physiology of mycobacteria.
Potential Therapeutic Applications
The compound, also known as CPI-1205, is currently being researched for its therapeutic potential in various fields. While the specific applications are not detailed, this suggests that the compound could have a wide range of uses in medicine.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-2-5-10(4-1)18-14-13-11(12-6-3-7-19-12)8-20-15(13)17-9-16-14/h3,6-10H,1-2,4-5H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGPWNVNNMXFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)
![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)
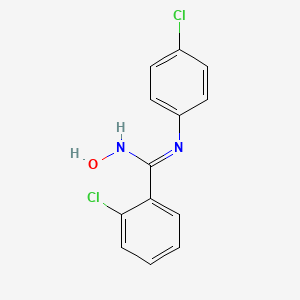
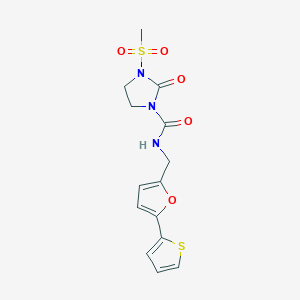
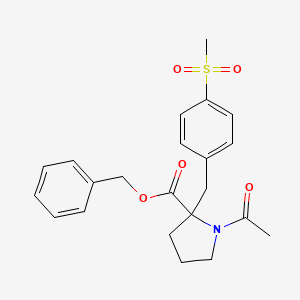
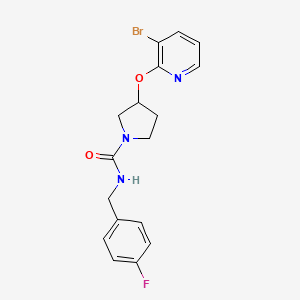
![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
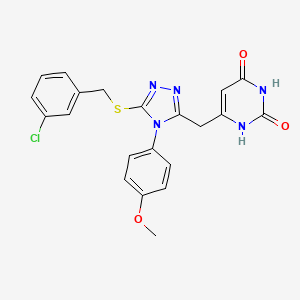
![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)

